molecular formula C10H13NO4 B8619528 2-(2-Methyl-4-nitrophenyl)propane-1,3-diol CAS No. 89729-73-7

2-(2-Methyl-4-nitrophenyl)propane-1,3-diol

Cat. No. B8619528
M. Wt: 211.21 g/mol
InChI Key: HHGRETZRHZRXQQ-UHFFFAOYSA-N
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Patent
US04497966

Procedure details

1.2 g (8.0 mmol) 4-Nitro-o-xylene and 0.66 g (22 mmol) paraformaldehyde were added to a mixture of 1.2 g catalyst in 4 ml of dimethylsulphoxide. The catalyst had been prepared by heating for 24 hours at 500° C. a composition containing 20 g K2CO3 per 100 g gamma-alumina, i.e. 2.89 mmol K+ /g Al2O3. The reaction mixture was stirred under nitrogen at 20°-25° C. The conversion of 4-nitro-o-xylene and the selectivity during the reaction were determined by gas-liquid chromatography, whereby the alcohols were analysed via their trimethylsilyl ethers. The results are given in Table I.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
K+
Quantity
2.89 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
trimethylsilyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:11])[C:7]([CH3:10])=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH2:12]=[O:13].[C:14]([O-:17])([O-])=O.[K+].[K+].[O-2].[O-2].[O-2].[Al+3].[Al+3]>CS(C)=O>[CH3:11][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=[CH:8][C:7]=1[CH:10]([CH2:14][OH:17])[CH2:12][OH:13] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)C
Name
Quantity
0.66 g
Type
reactant
Smiles
C=O
Name
catalyst
Quantity
1.2 g
Type
catalyst
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Al+3].[Al+3]
Name
K+
Quantity
2.89 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C)C
Step Four
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
trimethylsilyl ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under nitrogen at 20°-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst had been prepared

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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